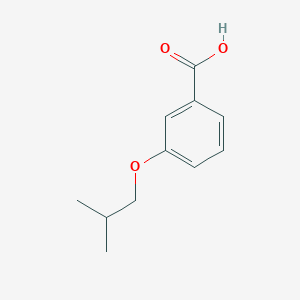

3-Isobutoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFBIJQQSNTRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357059 | |

| Record name | 3-isobutoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-58-9 | |

| Record name | 3-Isobutoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-isobutoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methylpropoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Isobutoxybenzoic Acid via Williamson Etherification of 3-Hydroxybenzoic Acid: A Comprehensive Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed, in-depth technical overview for the synthesis of 3-isobutoxybenzoic acid from 3-hydroxybenzoic acid. The primary method detailed is the Williamson ether synthesis, a robust and widely adopted organic reaction. This document outlines the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses critical process parameters, and offers comprehensive methods for the characterization and quality control of the final product. The synthesis involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to displace a halide from an isobutyl halide via an S(_N)2 mechanism. Key considerations for maximizing yield and purity, such as the choice of base, solvent, and reaction conditions, are discussed in detail. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and materials science, enabling the reliable and efficient laboratory-scale production of this compound.

Introduction: The Strategic Importance of Alkoxybenzoic Acids

Alkoxybenzoic acids are a significant class of compounds that serve as versatile intermediates and key structural motifs in a wide range of applications, particularly in the fields of medicinal chemistry and materials science. Their utility stems from the presence of both a carboxylic acid and an ether functional group, which allows for diverse chemical modifications.

The target molecule, this compound, is a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The isobutoxy group can modulate the lipophilicity and metabolic stability of a parent molecule, which are critical parameters in drug design.

The Williamson ether synthesis is the chosen method for this transformation due to its reliability, high yields, and operational simplicity. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide or, in this case, a phenoxide).[1][2][3] It is particularly well-suited for the synthesis of unsymmetrical ethers like this compound.

Mechanistic Deep Dive: The Williamson Ether Synthesis

The synthesis of this compound from 3-hydroxybenzoic acid proceeds via the Williamson ether synthesis, which follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][4] The reaction can be broken down into two primary steps: deprotonation and nucleophilic attack.

Diagram: Reaction Mechanism

Caption: Overall reaction scheme for the synthesis of this compound.

3.1 The Role of the Base: Deprotonation

The first step of the mechanism involves the deprotonation of the acidic phenolic hydroxyl group of 3-hydroxybenzoic acid by a suitable base.[3][5] The resulting phenoxide ion is a potent nucleophile. The choice of base is critical for the success of the reaction.

-

Potassium Carbonate (K₂CO₃): A commonly used mild base that is effective for deprotonating phenols. It is often preferred due to its low cost and ease of handling.

-

Sodium Hydroxide (NaOH): A stronger base that can also be used. However, care must be taken to avoid hydrolysis of the alkyl halide.

-

Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation.[6] It is typically used for less reactive systems but requires anhydrous conditions and careful handling.

For this synthesis, potassium carbonate is a suitable and practical choice.

3.2 The Alkylating Agent and SN2 Attack

The second step is the nucleophilic attack of the phenoxide ion on the primary alkyl halide, isobutyl bromide.[1][4] This proceeds via a concerted S(_N)2 mechanism, where the phenoxide attacks the carbon atom bearing the bromine, leading to the displacement of the bromide leaving group and the formation of the ether linkage.[1][4] Primary alkyl halides are ideal for this reaction as they are less sterically hindered and less prone to competing elimination reactions.[1][4]

3.3 Solvent Effects

The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are generally preferred.[6] These solvents can solvate the cation of the base but do not strongly solvate the phenoxide nucleophile, leaving it more available to participate in the S(_N)2 reaction.

3.4 Potential Side Reactions

While the Williamson ether synthesis is generally efficient, there are potential side reactions to consider:

-

Elimination (E2): The phenoxide can also act as a base and promote the elimination of HBr from the isobutyl bromide to form isobutylene. This is more likely with secondary or tertiary alkyl halides and at higher temperatures.[1][6]

-

C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom on the aromatic ring. While O-alkylation is generally favored, some C-alkylation may occur, especially under certain conditions.[1]

Experimental Protocol: From Reactants to Purified Product

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of this compound.

4.1 Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Purity |

| 3-Hydroxybenzoic Acid | 99-06-9 | 138.12 | 10.0 g (72.4 mmol) | ≥99% |

| Isobutyl Bromide | 78-77-3 | 137.02 | 12.9 g (94.1 mmol) | ≥98% |

| Potassium Carbonate | 584-08-7 | 138.21 | 20.0 g (144.7 mmol) | ≥99% |

| Acetone | 67-64-1 | 58.08 | 200 mL | ACS Grade |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | ACS Grade |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | 37% |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | As needed | ACS Grade |

4.2 Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol), potassium carbonate (20.0 g, 144.7 mmol), and acetone (200 mL).

-

Alkylation: Add isobutyl bromide (12.9 g, 94.1 mmol) to the stirring suspension.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 12-16 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate).

4.3 Work-up and Isolation

-

Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide by-product using a Büchner funnel and wash the solid with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Acidification and Extraction: Dissolve the resulting residue in water (100 mL) and cool in an ice bath. Acidify the aqueous solution to a pH of approximately 1-2 with concentrated hydrochloric acid. A white precipitate of the crude product will form. Extract the product with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

4.4 Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford a white crystalline solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.

5.1 Spectroscopic Analysis

-

¹H NMR Spectroscopy: (400 MHz, CDCl₃) δ (ppm): 7.74 (d, J = 7.6 Hz, 1H), 7.63 (s, 1H), 7.35 (t, J = 7.8 Hz, 1H), 7.12 (dd, J = 8.2, 2.4 Hz, 1H), 3.81 (d, J = 6.6 Hz, 2H), 2.15-2.05 (m, 1H), 1.03 (d, J = 6.7 Hz, 6H). The carboxylic acid proton may appear as a broad singlet between 10-12 ppm.

-

¹³C NMR Spectroscopy: (101 MHz, CDCl₃) δ (ppm): 172.0, 158.5, 131.5, 129.8, 122.5, 120.8, 115.5, 74.8, 28.3, 19.2.

-

FT-IR Spectroscopy: (KBr, cm⁻¹): A broad peak for the O-H stretch of the carboxylic acid will be observed around 3300-2500 cm⁻¹.[7] A strong C=O stretch for the carboxylic acid will appear around 1700-1680 cm⁻¹.[7] Characteristic C-O stretching vibrations for the ether will be present in the 1300-1000 cm⁻¹ region.

5.2 Purity Assessment

-

Melting Point: The purified product should exhibit a sharp melting point. The reported melting point for this compound is in the range of 88-91 °C.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product with high accuracy.

5.3 Representative Data Summary

| Analysis | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | 88-91 °C |

| ¹H NMR | Conforms to the expected chemical shifts and coupling constants. |

| ¹³C NMR | Conforms to the expected chemical shifts. |

| FT-IR | Shows characteristic peaks for carboxylic acid and ether functional groups. |

| Purity (HPLC) | ≥98% |

Process Optimization and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the base is of sufficient quality and quantity. |

| Side reactions (e.g., elimination). | Maintain a moderate reaction temperature. Ensure a primary alkyl halide is used. | |

| Impure Product | Incomplete removal of starting material. | Optimize the work-up procedure, ensuring complete extraction. Purify by recrystallization or column chromatography. |

| Presence of by-products. | Adjust reaction conditions to minimize side reactions. Employ a more rigorous purification method. | |

| Reaction fails to initiate | Inactive reagents. | Use fresh, high-purity reagents. Ensure the base is not hydrated. |

Conclusion

The synthesis of this compound from 3-hydroxybenzoic acid via the Williamson ether synthesis is a reliable and efficient method for laboratory-scale production. By carefully selecting the base, solvent, and reaction conditions, and by adhering to a robust work-up and purification protocol, high yields of a pure product can be consistently achieved. The detailed mechanistic understanding and experimental guidance provided in this document serve as a valuable resource for researchers and professionals in the fields of drug development and materials science.

References

- Wikipedia. Williamson ether synthesis. [Link].

- Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. [Link].

- BYJU'S. Williamson Ether Synthesis reaction. [Link].

- ChemTalk. Williamson Ether Synthesis. [Link].

- Master Organic Chemistry. The Williamson Ether Synthesis. [Link].

- Francis Academic Press.

- Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link].

- The Royal Society of Chemistry.

- OUCI.

- Supporting Inform

- The Royal Society of Chemistry.

- ResearchGate.

- Slideshare.

- Utah Tech University. Williamson Ether Synthesis. [Link].

- Semantic Scholar. The use of phase-transfer catalysis for the synthesis of phenol ethers. [Link].

- Alcohol to Ether using Williamson synthesis (O-Alkyl

- Rasayan Journal of Chemistry.

- Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid. [Link].

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3-Isobutoxybenzoic acid mechanism of action in cancer cells

The experimental protocols outlined in this guide provide a robust framework for elucidating the precise molecular mechanisms by which this compound may exert its anti-neoplastic effects. Should these in vitro studies yield promising results, further investigation in pre-clinical animal models would be a critical next step in evaluating its therapeutic potential. The exploration of this compound and other novel benzoic acid derivatives could contribute to the development of more efficient and targeted treatments for cancer patients. [1][2]

References

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D

- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH.

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D

- (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

- Treatment of cancer using benzoic acid derivatives.

- Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed.

- Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. PMC - PubMed Central.

- Bisphenol A (BPA)

Sources

- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Isobutoxybenzoic Acid for Drug Design

Foreword: Bridging the Gap Between Molecular Structure and Therapeutic Potential

In the intricate landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific evaluation. Central to this process is a profound understanding of a compound's physicochemical properties. These intrinsic characteristics govern how a molecule behaves in a biological system, dictating its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. This guide provides a comprehensive technical overview of the key physicochemical properties of 3-Isobutoxybenzoic acid, a molecule of interest in medicinal chemistry.

While a complete experimental dataset for this compound is not exhaustively documented in publicly accessible literature, this document serves a dual purpose. Firstly, it consolidates the available computed data and contextualizes it within the established principles of drug design. Secondly, and crucially, it equips researchers and drug development professionals with detailed, field-proven experimental protocols to determine the uncharacterized yet critical physicochemical parameters. By providing the "why" behind the "how," this guide empowers scientists to generate the necessary data to confidently assess the drug-like potential of this compound and its analogues.

Molecular Identity and Computed Physicochemical Profile

This compound, with the molecular formula C₁₁H₁₄O₃, is a derivative of benzoic acid featuring an isobutoxy group at the meta-position of the benzene ring. This structural arrangement bestows upon the molecule a combination of lipophilic and hydrophilic characteristics that are pivotal to its behavior in biological systems.

A summary of the readily available, computationally predicted physicochemical properties for this compound is presented in Table 1. It is imperative to recognize that these are in silico predictions and must be empirically validated for definitive characterization.[1]

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | PubChem |

| Molecular Weight | 194.23 g/mol | PubChem |

| XLogP3 (Computed) | 3.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 46.5 Ų | PubChem |

The Significance of Physicochemical Properties in Drug Design: A Mechanistic Perspective

The journey of a drug from administration to its site of action is a complex odyssey governed by a delicate interplay of its physicochemical properties. Understanding these parameters is not merely an academic exercise but a critical component of rational drug design and lead optimization.[2][3]

Lipophilicity (LogP/LogD): The Passport to Cellular Entry

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most influential physicochemical properties in drug design.[4] It is quantified by the partition coefficient (LogP for neutral compounds) or the distribution coefficient (LogD for ionizable compounds at a specific pH).

-

Causality in Experimental Choice : A LogP value that is too low may result in poor absorption through lipid-rich cell membranes, while an excessively high LogP can lead to poor aqueous solubility, high plasma protein binding, and potential accumulation in fatty tissues, which can cause toxicity.[5] The optimal LogP for oral bioavailability is generally considered to be in the range of 1-3. The computed XLogP3 of 3.3 for this compound suggests a favorable lipophilic character, but this requires experimental confirmation.

Aqueous Solubility: The Prerequisite for Absorption

For a drug to be absorbed, it must first be in solution at the site of administration.[6][7][8] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[3][6]

-

Self-Validating System : The determination of aqueous solubility, particularly as a function of pH for an ionizable compound like this compound, is crucial. This data directly informs formulation strategies. For instance, for a poorly soluble acidic compound, the use of a basic salt form can significantly enhance its dissolution and subsequent absorption.

Acid Dissociation Constant (pKa): The Determinant of Ionization

The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms.[9][10] For an acidic compound like this compound, the carboxylic acid moiety will be predominantly in its neutral, more lipophilic form at a pH below its pKa, and in its ionized, more water-soluble form at a pH above its pKa.

-

Expertise and Experience : The pKa of a drug candidate is a critical determinant of its behavior throughout the gastrointestinal tract, where the pH varies significantly. For instance, a weak acid will be better absorbed in the acidic environment of the stomach, where it is largely unionized, while its absorption in the more alkaline small intestine will be dependent on the interplay between its pKa and the local pH.[11]

Molecular Weight and Lipinski's Rule of Five

In 1997, Christopher Lipinski formulated a set of guidelines, now famously known as the "Rule of Five," based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[12] These rules serve as a valuable filter in early drug discovery to identify compounds with a higher probability of good oral bioavailability.[5][12][13]

The tenets of Lipinski's Rule of Five are:

-

Molecular weight < 500 Daltons

-

LogP < 5

-

Hydrogen bond donors ≤ 5

-

Hydrogen bond acceptors ≤ 10

Based on the computed values in Table 1, this compound adheres to all of Lipinski's rules, suggesting a favorable profile for oral absorption.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established industry standards.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5][7] This method is compliant with OECD Guideline 105.[11][14]

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Detailed Methodology:

-

Preparation of Saturated Solution : Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9) to determine the pH-solubility profile. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Equilibration : Place the sealed vials in a shaker bath maintained at a constant temperature (typically 25°C or 37°C) and agitate for 24 to 48 hours. A preliminary experiment can be conducted to determine the time required to reach equilibrium.

-

Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification : Prepare a standard curve of this compound of known concentrations. Analyze the filtered supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. The solubility is reported in units such as mg/mL or µM.

Determination of Lipophilicity (LogP): The Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[13][15]

Experimental Workflow: Shake-Flask LogP Determination

Caption: Workflow for determining LogP via the shake-flask method.

Detailed Methodology:

-

Phase Preparation : Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation : Dissolve a small, accurately weighed amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Partitioning : Add a known volume of the second phase to the solution from step 2 in a separatory funnel or a suitable vial. The volume ratio of the two phases should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.

-

Equilibration : Gently shake the mixture for a predetermined time to allow for equilibrium to be established. Avoid vigorous shaking to prevent the formation of an emulsion.

-

Phase Separation : Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Quantification : Carefully sample each phase and determine the concentration of this compound using a validated analytical method. The LogP is then calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[16][17][18][19] This method is in accordance with OECD Guideline 112.[20][21]

Logical Relationship: pKa and Ionization

Caption: Relationship between pH, pKa, and the ionization state of a carboxylic acid.

Detailed Methodology:

-

Solution Preparation : Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The final concentration should be around 1-10 mM.

-

Titration Setup : Place the solution in a thermostatted vessel and use a calibrated pH meter with a suitable electrode to monitor the pH.

-

Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments. Record the pH of the solution after each addition of the titrant.

-

Data Analysis : Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the inflection point of the titration curve.

Integrated Physicochemical Profiling and its Impact on ADME

The individual physicochemical properties discussed above do not act in isolation. Instead, they collectively influence the ADME profile of a drug candidate. Early ADME profiling is a crucial strategy to minimize the risk of late-stage failures in drug development.[2][3][6][8][10]

ADME Pathway and Influencing Physicochemical Properties

Caption: The influence of key physicochemical properties on the ADME pathway.

A comprehensive understanding of the interplay between these properties allows for the development of in silico models to predict the ADME behavior of new chemical entities, further streamlining the drug discovery process.[22][23][24][25]

Conclusion and Future Directions

This compound presents a chemical scaffold with computed physicochemical properties that suggest its potential as a starting point for drug design, particularly for orally administered therapeutics. However, the lack of comprehensive experimental data necessitates a systematic and rigorous characterization of its aqueous solubility, lipophilicity, and pKa. The experimental protocols detailed in this guide provide a robust framework for obtaining this critical information.

By integrating experimental data with in silico predictive models, researchers can build a comprehensive physicochemical profile of this compound. This knowledge is paramount for guiding lead optimization efforts, formulating effective drug delivery systems, and ultimately, for making informed decisions on the progression of this and related compounds through the drug development pipeline. The principles and methodologies outlined herein serve as a valuable resource for any scientist dedicated to the rational design of new medicines.

References

- Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

- bioaccessla.com. Understanding the Lipinski Rule of Five in Drug Discovery. [Link]

- Wikipedia. Lipinski's rule of five. [Link]

- Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

- pion-inc.com. What is pKa and how is it used in drug development?. [Link]

- aws.amazon.com. What does pKa mean and why can it influence drug absorption and excretion?. [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Taylor & Francis. Lipinski's rule of five – Knowledge and References. [Link]

- Farmacia. The Importance of Solubility for New Drug Molecules. [Link]

- Schwardt, T., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link]

- Hutter, M. C. (2009). In silico prediction of drug properties. Current medicinal chemistry, 16(2), 189-202. [Link]

- Pharmaceutical Sciences.

- Pharma Models. Early ADME Profiling Minimizes Wasted Time and Expenditures. [Link]

- NIH.

- JoVE. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]

- ACS Publications. In Silico Pharmaceutical Property Prediction. [Link]

- OECD. Test No.

- PubChem. 3-Isobutyl-benzoic acid. [Link]

- protocols.io. LogP / LogD shake-flask method. [Link]

- Bentham Science Publishers. In Silico Prediction of Drug Properties. [Link]

- Pure. OECD GUIDELINES FOR TESTING CHEMICALS. [Link]

- encyclopedia.pub.

- PubMed.

- PubChem. 3-Butoxybenzoic acid. [Link]

- PubChem. 3-Bromo-4-isobutylbenzoic acid. [Link]

- PubMed Central. A Guide to In Silico Drug Design. [Link]

- PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

- Lokey Lab Protocols. Shake Flask logK.

- PubChem. 4-Isobutyl-3-methylbenzoic acid. [Link]

- JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

- Creative Bioarray.

- University of Toronto. Solubility of Organic Compounds. [Link]

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

- PubMed Central. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

- Cuesta College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

- OECD. Test No.

- OECD. Test No.

- PubChem. 4-Isobutylbenzoic acid. [Link]

- PubChem.

- Regulations.gov.

- Analytical Chemistry. Method for Measuring Aqueous Solubilities of Organic Compounds. [Link]

- OECD. Guidelines for the Testing of Chemicals. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. enamine.net [enamine.net]

- 6. Early ADME Profiling Minimizes Wasted Time and Expenditures [pharmamodels.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]

- 9. 3-Isobutyl-benzoic acid | C11H14O2 | CID 23588190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Early ADME in support of drug discovery: the role of metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. filab.fr [filab.fr]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 도서 [books.google.co.kr]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 24. benthamdirect.com [benthamdirect.com]

- 25. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3-Isobutoxybenzoic acid in common organic solvents

An In-depth Technical Guide to the Solubility of 3-Isobutoxybenzoic Acid in Common Organic Solvents

Foreword: A Practical Approach to Solubility

In the realm of drug discovery and materials science, understanding the solubility of a compound is not merely an academic exercise; it is a critical determinant of its potential. For a molecule like this compound, its behavior in various organic solvents dictates everything from its purification and formulation to its reaction kinetics and bioavailability. This guide is designed for the laboratory professional. It moves beyond theoretical discussions to provide a robust framework for both predicting and experimentally determining the solubility of this compound. We will explore the causal relationships between molecular structure and solvent interaction and provide a detailed, field-proven protocol for generating reliable, quantitative solubility data where published data is absent.

Physicochemical Profile of this compound

To understand how this compound dissolves, we must first understand the molecule itself. Its structure consists of a polar, hydrophilic benzoic acid core and a non-polar, lipophilic isobutoxy group. This amphipathic nature is the primary driver of its solubility characteristics.

The carboxylic acid group is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). The benzene ring and the isobutyl chain contribute to its size and introduce significant non-polar character, primarily interacting through van der Waals forces.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(2-methylpropyl)benzoic acid | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | [2] |

| XLogP3 (Computed) | 3.6 | [1] |

The computed XLogP3 value of 3.6 indicates a significant preference for a non-polar environment over an aqueous one, suggesting that while solubility in water will be low, solubility in many organic solvents should be favorable.[1]

Theoretical Framework for Predicting Solubility

While direct experimental data for this compound is scarce, we can formulate strong hypotheses based on established chemical principles.

The "Like Dissolves Like" Principle

This foundational rule posits that substances with similar intermolecular forces are likely to be soluble in one another.[3][4]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid group of this compound. We predict high solubility in these solvents, as they can effectively solvate the polar "head" of the molecule.[5]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents contain polar functional groups and can act as hydrogen bond acceptors. They will interact favorably with the carboxylic acid group, leading to moderate to high solubility.[6]

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weaker van der Waals (dispersion) forces. While the isobutoxy and phenyl groups will interact well with these solvents, the highly polar carboxylic acid group will be poorly solvated, leading to lower solubility.[6] The solubility of benzoic acid itself is notably lower in toluene than in more polar solvents like ethanol.[7]

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more nuanced prediction, Hansen Solubility Parameters (HSP) offer a powerful tool. HSP deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9] The principle is that substances with similar HSP values (a small "distance" in HSP space) are likely to be miscible.

The HSP for this compound are not published. However, a key application of HSP is to determine these values experimentally by observing the solubility of the solute in a range of well-characterized solvents. Once determined, the HSP can be used to predict its solubility in any other solvent or solvent blend with known parameters, drastically reducing the need for trial-and-error formulation work.[9][10]

Predicted Solubility Profile of this compound

Based on the principles above and data from structurally related compounds like benzoic acid and 4-isobutylbenzoic acid, the following qualitative solubility profile is anticipated.[2][11] This table serves as a practical starting point for researchers pending experimental verification.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols (Polar, Protic) | Methanol, Ethanol | High | Strong hydrogen bonding with the carboxylic acid group.[5] |

| Ketones (Polar, Aprotic) | Acetone | High | Strong dipole-dipole interactions and hydrogen bond acceptance.[5] |

| Esters (Polar, Aprotic) | Ethyl Acetate | Medium to High | Good balance of polarity for interaction with both ends of the molecule. |

| Ethers (Moderately Polar) | Diethyl Ether, THF | Medium | Ether oxygen can accept hydrogen bonds, but the overall polarity is lower.[5] |

| Aromatic Hydrocarbons | Toluene | Low to Medium | Can interact with the benzene ring, but poor solvation of the polar group.[7] |

| Halogenated Solvents | Dichloromethane | Low to Medium | Moderate polarity but lacks strong hydrogen bonding capability.[5] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Primarily dispersion forces; very poor solvation of the carboxylic acid.[7] |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[12] This technique is reliable and directly measures the saturation point of a solution at a given temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.

Objective

To determine the quantitative equilibrium solubility (e.g., in mg/mL or mol/L) of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment to guarantee saturation.[12]

-

Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

-

Prepare each solvent-solute combination in triplicate to assess variability.[13]

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a moderate speed for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours.[14][15] For compounds with slow dissolution kinetics, longer times may be necessary.[14] It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[13]

-

-

Phase Separation (Critical Step):

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To ensure complete removal of particulate matter, which can falsely elevate the measured concentration, centrifugation is highly recommended.[14] Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This dual separation approach (centrifugation followed by filtration) provides a robust safeguard against suspended microparticles.[16]

-

-

Quantification:

-

Accurately dilute a known volume of the clear, filtered saturate with the appropriate solvent to a concentration that falls within the linear range of your analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration.[16]

-

Prepare a calibration curve using standards of this compound of known concentrations in the same solvent.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final solubility is reported as the average of the triplicate measurements.[17]

-

Workflow Diagram

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

While a definitive, published dataset on the solubility of this compound remains elusive, a strong predictive framework can be built upon fundamental chemical principles and data from analogous structures. Its amphipathic nature suggests high solubility in polar protic solvents like alcohols, moderate to high solubility in polar aprotic solvents like acetone, and limited solubility in non-polar hydrocarbon solvents. This guide provides the theoretical basis for these predictions and, more importantly, a comprehensive and robust experimental protocol to generate the precise, quantitative data required for any application in research and development. Adherence to this detailed shake-flask methodology will ensure the generation of trustworthy and reproducible results, forming a solid foundation for subsequent formulation and process development.

References

- AxisPharm. Equilibrium Solubility Assays Protocol.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024, May 28).

- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- World Health Organization. (2018).

- University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Eastern Mediterranean University.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 23588190, 3-Isobutyl-benzoic acid.

- Martinez, M. N., & Amidon, G. L. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Khan Academy. Solubility of organic compounds.

- Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical and Pharmacological Sciences, 4(1), 8-11.

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- Stenutz, R. Hansen solubility parameters.

- Abbott, S. HSP Basics | Practical Solubility Science.

- Hansen, C. Hansen Solubility Parameters.

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Characteristics of 4-Isobutylbenzoic Acid.

- Yamamoto, H. Consideration of Hansen Solubility Parameters. Part 3.

- Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

- ChemicalBook. 3-ISOBUTYL-BENZOIC ACID | 565450-43-3.

- ResearchGate. The solubility of benzoic acid in seven solvents.

- Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents.

- BenchChem. (2025). solubility of 3-(3-Chloro-3-butenyl)benzoic acid in organic solvents.

- CymitQuimica.

- Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- Wikipedia. Benzoic acid.

- Shalmashi, A., & Eliassi, A. (2008). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

Sources

- 1. 3-Isobutyl-benzoic acid | C11H14O2 | CID 23588190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. Page loading... [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. hansen-solubility.com [hansen-solubility.com]

- 11. scribd.com [scribd.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. enamine.net [enamine.net]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Spectroscopic Characterization of 3-Isobutoxybenzoic Acid

This guide provides an in-depth technical analysis of the spectroscopic techniques used to characterize 3-isobutoxybenzoic acid, a substituted aromatic carboxylic acid. Primarily focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated by comparison with structurally analogous compounds.

Introduction

Fundamental Principles of Spectroscopic Analysis

A foundational understanding of the principles behind NMR and IR spectroscopy is essential for accurate data interpretation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The precise frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing detailed information about the connectivity and structure of a molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of atoms and functional groups within a molecule. Different types of bonds (e.g., C=O, O-H, C-H) absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. An IR spectrum provides a "fingerprint" of the functional groups present in a molecule.

Experimental Workflow: A Validated Approach

The following protocols describe the standardized procedures for acquiring high-quality NMR and IR spectra. Adherence to these methodologies is crucial for obtaining reproducible and reliable data.

Diagram of the Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

-

Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), and gently agitate to ensure complete dissolution.[1] CDCl₃ is a common choice for nonpolar to moderately polar organic compounds.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are present.[2] The solution height should be around 4-5 cm.[1]

-

Cleaning: Thoroughly wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol to remove any contaminants.[2]

-

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then perform locking, shimming, and tuning procedures before acquiring the ¹H and ¹³C NMR spectra.[1]

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.[3]

-

Pressure Application: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.[3]

-

Data Acquisition: Acquire the FT-IR spectrum. The infrared light will penetrate a few micrometers into the sample, and the resulting absorbance spectrum is recorded.[4]

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

¹H NMR Spectroscopic Analysis of this compound

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The predicted chemical shifts are influenced by the electron-donating isobutoxy group and the electron-withdrawing carboxylic acid group.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~11-13 | Broad Singlet | 1H |

| Aromatic (H-2) | ~7.8 | Singlet (or narrow triplet) | 1H |

| Aromatic (H-6) | ~7.6 | Doublet | 1H |

| Aromatic (H-4) | ~7.4 | Triplet | 1H |

| Aromatic (H-5) | ~7.1 | Doublet | 1H |

| Methylene (-OCH₂-) | ~3.8 | Doublet | 2H |

| Methine (-CH-) | ~2.1 | Multiplet | 1H |

| Methyl (-CH₃) | ~1.0 | Doublet | 6H |

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Proton (~11-13 ppm): The proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield.[5] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water.

-

Aromatic Protons (~7.1-7.8 ppm): The four protons on the benzene ring will exhibit distinct chemical shifts due to the electronic effects of the substituents. The isobutoxy group is an ortho-, para-director and activating, while the carboxylic acid group is a meta-director and deactivating. This leads to a complex splitting pattern in the aromatic region. The proton at the 2-position, situated between the two substituents, is expected to be the most downfield of the aromatic protons.

-

Isobutoxy Protons (~1.0-3.8 ppm):

-

The two methylene protons (-OCH₂-) are adjacent to the electron-withdrawing oxygen atom, causing them to be the most downfield of the aliphatic protons, appearing as a doublet due to coupling with the neighboring methine proton.

-

The methine proton (-CH-) will be a multiplet due to coupling with the adjacent methylene and methyl protons.

-

The six methyl protons (-CH₃) are equivalent and will appear as a doublet due to coupling with the single methine proton.

-

¹³C NMR Spectroscopic Analysis of this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~172 |

| Aromatic (C-3, attached to -O) | ~159 |

| Aromatic (C-1, attached to -COOH) | ~131 |

| Aromatic (C-5) | ~129 |

| Aromatic (C-6) | ~122 |

| Aromatic (C-4) | ~121 |

| Aromatic (C-2) | ~116 |

| Methylene (-OCH₂-) | ~75 |

| Methine (-CH-) | ~28 |

| Methyl (-CH₃) | ~19 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (~172 ppm): The carbon of the carboxylic acid group is highly deshielded due to the two attached oxygen atoms and appears significantly downfield.[6][7]

-

Aromatic Carbons (~116-159 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon atom directly attached to the oxygen of the isobutoxy group (C-3) will be the most downfield of the ring carbons due to the deshielding effect of the oxygen. The carbon attached to the carboxylic acid group (C-1) will also be downfield. The remaining aromatic carbons will have chemical shifts determined by their position relative to the two substituents.

-

Isobutoxy Carbons (~19-75 ppm): The chemical shifts of the aliphatic carbons are consistent with an isobutoxy group. The methylene carbon (-OCH₂-) is the most downfield due to its proximity to the oxygen atom.

IR Spectroscopic Analysis of this compound

The IR spectrum is used to identify the key functional groups present in this compound.

Predicted IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium to Strong, Sharp |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Very Strong, Sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium, Multiple Bands |

| C-O Stretch (Ether & Carboxylic Acid) | 1320 - 1210 | Strong |

Interpretation of the IR Spectrum

-

O-H Stretch (3300 - 2500 cm⁻¹): The most characteristic feature of a carboxylic acid is the extremely broad and strong absorption band for the O-H stretch, which is due to strong intermolecular hydrogen bonding.[8][9][10] This broad band often overlaps with the C-H stretching vibrations.

-

C-H Stretches (3100 - 2850 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the isobutyl group.

-

C=O Stretch (1710 - 1680 cm⁻¹): A very strong and sharp absorption band in this region is indicative of the carbonyl group of the carboxylic acid.[8][10] Conjugation with the aromatic ring typically lowers the frequency of this vibration.

-

C=C and C-O Stretches: The aromatic C=C stretching vibrations appear as multiple bands in the 1600-1450 cm⁻¹ region. Strong absorptions in the 1320-1210 cm⁻¹ range are expected for the C-O stretching vibrations of both the carboxylic acid and the ether linkage.

Integrated Spectroscopic Analysis

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound.

Logical Framework for Structural Confirmation

Caption: Integrated logic for the structural confirmation of this compound.

The IR spectrum confirms the presence of the key functional groups: a carboxylic acid (broad O-H and strong C=O) and an ether (C-O stretch). The ¹H NMR spectrum then provides detailed information on the connectivity of the molecule, showing the number and environment of the protons in the aromatic ring and the characteristic splitting pattern of the isobutoxy group. Finally, the ¹³C NMR spectrum confirms the carbon skeleton, showing the correct number of distinct carbon environments for the carboxylic acid, the aromatic ring, and the isobutoxy substituent. Together, these three techniques provide a self-validating system for the complete and unambiguous characterization of this compound.

References

- Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.

- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.

- University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.

- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.

- IR: carboxylic acids. (n.d.).

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.

- Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- BenchChem. An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid.

- NIST. Benzoic acid, 3-hydroxy-.

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid.

- Doc Brown's Chemistry. infrared spectrum of benzoic acid.

- NIST. Benzoic acid.

Sources

- 1. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. hmdb.ca [hmdb.ca]

- 5. mdpi.com [mdpi.com]

- 6. chemrj.org [chemrj.org]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Benzoic acid, 3-hydroxy- [webbook.nist.gov]

exploring the biological activity of 3-Isobutoxybenzoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Isobutoxybenzoic Acid Derivatives

Introduction: The Versatile Benzoic Acid Scaffold in Drug Discovery

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a vast array of therapeutic agents.[1][2][3][4] Its simple, yet highly adaptable structure, consisting of a benzene ring attached to a carboxylic acid group, allows for systematic modifications to modulate its physicochemical properties and biological activity.[1][4] The carboxylic acid moiety is a critical hydrogen bond donor and acceptor, frequently engaging in pivotal interactions within the active sites of enzymes and receptors.[1] The biological effects of benzoic acid derivatives are profoundly influenced by the nature and placement of substituents on the aromatic ring, which alter the molecule's electronics, lipophilicity, and steric profile, thereby shaping its pharmacokinetic and pharmacodynamic characteristics.[1] These derivatives have found applications as antimicrobial preservatives, anti-inflammatory agents, anticancer drugs, and modulators of various cellular signaling pathways.[2][4][5]

This guide focuses on the derivatives of this compound, exploring their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. While this compound itself is primarily recognized as a synthetic intermediate for creating more complex molecules[6], its structural motif, particularly the meta-substituted alkoxy group, provides a unique scaffold for designing novel therapeutic agents. We will delve into the known activities of structurally related benzoic acid derivatives to extrapolate the potential therapeutic avenues for this specific chemical class.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with a readily available precursor, such as 3-hydroxybenzoic acid. The isobutoxy group is introduced via an etherification reaction, followed by further modifications of the carboxylic acid group to generate esters, amides, or other functionalized analogs.

General Synthetic Workflow

A common synthetic route involves a two-step process:

-

Etherification: 3-hydroxybenzoic acid is first esterified (e.g., using methanol and a catalytic amount of sulfuric acid) to protect the carboxylic acid. The resulting methyl 3-hydroxybenzoate is then reacted with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base like potassium carbonate in a suitable solvent such as acetone. This Williamson ether synthesis yields methyl 3-isobutoxybenzoate.[5]

-

Derivatization: The methyl 3-isobutoxybenzoate can then be hydrolyzed back to this compound or converted into various derivatives. For instance, reaction with different amines can produce a library of amides, while reaction with various alcohols can yield a series of esters.

The following diagram illustrates a generalized synthetic pathway for creating a library of this compound derivatives.

Caption: Generalized synthetic workflow for this compound derivatives.

Part 2: Potential Biological Activities and Mechanisms of Action

While literature specifically detailing the biological activities of this compound is sparse, the broader class of benzoic acid derivatives exhibits a wide spectrum of pharmacological effects. By examining structurally similar compounds, we can infer potential areas of interest for this particular series of derivatives.

Anti-inflammatory and Analgesic Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid. Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation.

-

Mechanism of Action: Derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and shown to possess analgesic properties, with computational studies suggesting they bind effectively to the active site of COX-2.[7][8] It is plausible that this compound derivatives could also exhibit anti-inflammatory and analgesic effects by targeting the COX pathway. The isobutoxy group, being lipophilic, may enhance binding within the hydrophobic channel of the COX active site.

Antimicrobial Properties

Benzoic acid and its derivatives are well-known for their antimicrobial and antifungal properties, which is why they are commonly used as food preservatives.[4]

-

Mechanism of Action: The antimicrobial action is generally attributed to the disruption of cellular membranes and the inhibition of essential enzymes.[4] Derivatives of 3-hydroxybenzoic acid have demonstrated antibacterial activity.[5] The introduction of an isobutoxy group could modulate this activity by altering the compound's ability to penetrate microbial cell walls.

Anticancer Potential

The benzoic acid scaffold is present in several approved and investigational anticancer drugs.[2][3] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and targeting of specific receptors.

-

Mechanism of Action: Certain benzoic acid derivatives have been found to inhibit enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, leading to cytotoxicity in cancer cell lines.[2] Others act as retinoids, affecting cell differentiation and proliferation.[9] The specific substitution pattern on the benzoic acid ring is crucial for determining the anticancer activity and the specific molecular target.[2]

Modulation of G-Protein Coupled Receptors (GPCRs)

Recent research has highlighted the role of benzoic acid derivatives as modulators of GPCRs, which are important drug targets.

-

P2Y14 Receptor Antagonism: A series of 3-sulfonamido benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, a target for inflammatory diseases like acute lung injury (ALI).[10] One lead compound significantly reduced the inflammatory response in an LPS-induced mouse model of ALI.[10] This suggests that derivatives from the 3-position of benzoic acid are well-suited for interaction with this receptor.

-

β3-Adrenergic Receptor Agonism: Benzoic acid derivatives have been developed as potent and selective agonists for the human beta-3 (β3) adrenergic receptor, with potential applications in treating overactive bladder.[11][12] Structural modifications, including the introduction of biphenyl ether moieties, led to compounds with high potency and good oral bioavailability.[11]

The diagram below illustrates the signaling pathway associated with P2Y14 receptor antagonism.

Caption: P2Y14 receptor antagonism in inflammation.

Part 3: Experimental Protocols for Biological Evaluation

To validate the potential biological activities of novel this compound derivatives, a series of standardized in vitro and in vivo assays must be employed. The following protocols provide a framework for such evaluations.

Enzyme Inhibition Assay (e.g., COX-2 Inhibition)

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against a target enzyme.[1]

-

Methodology:

-

Preparation: Prepare serial dilutions of the test compounds and a known positive control inhibitor (e.g., celecoxib for COX-2) in a suitable solvent like DMSO.

-

Reaction Setup: In a 96-well microplate, add the assay buffer, the target enzyme (recombinant human COX-2), and the test compound or control.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate (e.g., arachidonic acid).

-

Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[1]

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[1]

-

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus) in a suitable growth medium.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the growth medium directly in a 96-well microplate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (growth, no compound) and a negative control (sterility, no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth (i.e., no turbidity).[1]

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic or anti-proliferative effects of a compound on a cancer cell line.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, the concentration that causes 50% inhibition of cell growth.

-

Caption: Experimental workflow for the MTT cell viability assay.

Part 4: Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the this compound scaffold and subsequent biological testing allows for the development of a structure-activity relationship (SAR). This helps in identifying the key structural features required for potency and selectivity.

Hypothetical SAR Data Table

The following table illustrates how data from various assays could be compiled to compare a series of hypothetical this compound derivatives.

| Compound ID | R Group (Amide Derivative) | COX-2 IC₅₀ (µM) | S. aureus MIC (µg/mL) | A549 IC₅₀ (µM) |

| 3-IBBA-01 | -NH-CH₃ | 15.2 | >128 | 45.8 |

| 3-IBBA-02 | -NH-CH₂-Ph | 5.8 | 64 | 12.3 |

| 3-IBBA-03 | -NH-(4-Cl-Ph) | 2.1 | 32 | 8.1 |

| 3-IBBA-04 | -NH-(4-OCH₃-Ph) | 8.9 | 128 | 22.5 |

| 3-IBBA-05 | -NH-Cyclohexyl | 25.4 | >128 | >50 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, one might infer that:

-

Aromatic substituents on the amide nitrogen generally improve activity across all assays compared to small alkyl groups.

-

An electron-withdrawing group (e.g., -Cl) at the para-position of the phenyl ring enhances potency (Compound 3-IBBA-03 ).

-

An electron-donating group (e.g., -OCH₃) may be less favorable (Compound 3-IBBA-04 ).

-

Bulky, non-aromatic groups like cyclohexyl are detrimental to activity (Compound 3-IBBA-05 ).

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on the extensive biological activities reported for structurally related benzoic acid derivatives, it is reasonable to hypothesize that novel analogs of this compound could exhibit significant anti-inflammatory, antimicrobial, anticancer, or GPCR-modulating properties.

Future research should focus on the rational design and synthesis of diverse libraries of this compound derivatives, followed by systematic screening using the protocols outlined in this guide. Further investigation into their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy will be crucial for translating these preliminary findings into viable therapeutic candidates. The unique meta-alkoxy substitution pattern offers a distinct chemical space to explore, potentially leading to the discovery of novel drugs with improved potency and selectivity.

References

- Benchchem. 3-Isobutyl-benzoic acid | 565450-43-3.

- Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686.

- Darmon, M., et al. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. PubMed.

- Perez-Silanes, S., et al. (2018). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 23(7), 1645.

- Imanishi, M., et al. (2008). Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety. Journal of Medicinal Chemistry, 51(15), 4804-22.

- Unknown Author. (Year). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.

- Vervikou, E., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(24), 5849.

- Benchchem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 23588190, 3-Isobutyl-benzoic acid.

- Song, C., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588.